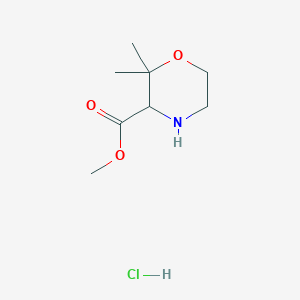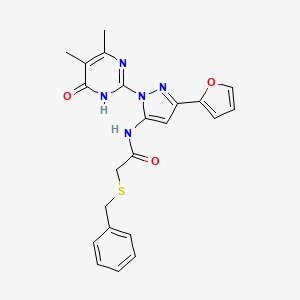![molecular formula C20H27N3O5 B2883990 Tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate CAS No. 881484-25-9](/img/structure/B2883990.png)
Tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The compound also contains a tert-butyl ester group, a methoxyphenyl group, and an azolidinone group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would likely include the piperazine ring, the tert-butyl ester group, the methoxyphenyl group, and the azolidinone group . The exact structure would depend on the specific synthesis pathway used .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, the piperazine ring could participate in substitution reactions, and the azolidinone group could be involved in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring and the nonpolar tert-butyl group could impact the compound’s solubility, melting point, and boiling point .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of various biologically active molecules. Its structure is conducive to further chemical modifications, making it a versatile building block in organic synthesis .
Medicinal Chemistry
In medicinal chemistry, it’s used to develop new drugs by creating derivatives that can interact with biological targets. Its piperazine moiety is particularly significant as it’s a common feature in many pharmaceuticals .
Polymerization Reagents
The tert-butyl group in the compound can act as a protecting group during polymerization reactions. This allows for the creation of polymers with specific characteristics by protecting reactive sites until a certain stage in the synthesis process .
Material Science
Due to its robust chemical structure, it can be used in the development of new materials, including plastics and resins. Its ability to undergo various reactions makes it a valuable component in designing materials with desired properties .
Catalysis
It may be used as a ligand or a stabilizer in catalytic systems. Its structural components can enhance the efficiency of catalysts used in chemical reactions, thereby influencing reaction rates and selectivity .
Bioconjugation
This compound could be employed in bioconjugation techniques where it’s attached to biomolecules to study biological processes or for the development of diagnostic tools .
Analytical Chemistry
In analytical chemistry, it can be used as a standard or a reagent in chromatography and spectrometry to identify or quantify other substances due to its unique chemical signature .
Environmental Science
Lastly, it could have applications in environmental science, such as in the design of sensors for detecting pollutants or in the synthesis of compounds that can degrade harmful chemicals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-20(2,3)28-19(26)22-11-9-21(10-12-22)15-13-17(24)23(18(15)25)14-7-5-6-8-16(14)27-4/h5-8,15H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWAEIXQGJTIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2883907.png)
![5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide](/img/structure/B2883910.png)
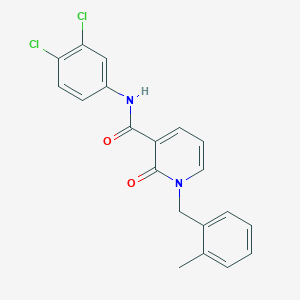
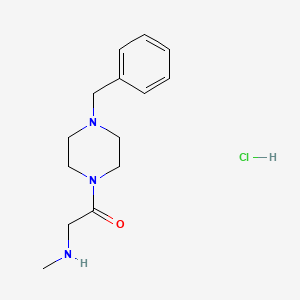
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,4-bis(benzyloxy)phenyl)acrylonitrile](/img/structure/B2883915.png)
![4-(2-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2883916.png)
![2-(4-fluorophenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B2883917.png)
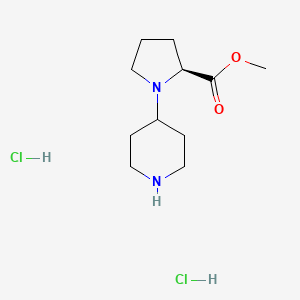


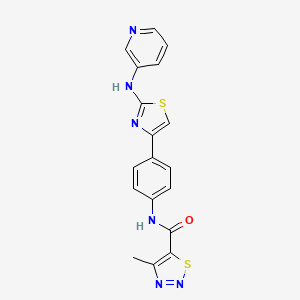
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide](/img/structure/B2883925.png)
